molecular formula C9H7N3O3S B2369205 5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1245570-19-7

5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B2369205
CAS No.: 1245570-19-7
M. Wt: 237.23
InChI Key: ZDVOQJSBUXUIOS-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound has a methyl group at the 5-position, an oxo group at the 4-position, a thioxo group at the 2-position, and a carboxylic acid group at the 7-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with a suitable pyrimidine derivative, such as ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate.

  • Reaction Steps: The compound undergoes a series of reactions, including cyclization, oxidation, and thionation. For example, reacting ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate with Lawesson's reagent can yield the desired thioxo derivative.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the thioxo group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, or halides under suitable conditions.

Major Products Formed:

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Hydroxyl derivatives.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid: Similar structure but with a different position of the methyl group.

  • 4-Methyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid: Similar but without the oxo group at the 4-position.

Uniqueness: The presence of both the oxo and thioxo groups in the same molecule makes this compound unique, potentially leading to distinct biological activities compared to similar compounds.

Properties

IUPAC Name

5-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c1-3-2-4(8(14)15)10-6-5(3)7(13)12-9(16)11-6/h2H,1H3,(H,14,15)(H2,10,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVOQJSBUXUIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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